molecular formula C15H14N2O2S2 B12120231 2-mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

2-mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12120231
M. Wt: 318.4 g/mol
InChI Key: NCWXSSXMHIBWII-UHFFFAOYSA-N
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Description

2-Mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one: is a heterocyclic compound with the following chemical structure:

C13H12N2O2S2\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2\text{S}_2 C13​H12​N2​O2​S2​

It belongs to the class of thienopyrimidines and contains a thieno[2,3-d]pyrimidine core. This compound exhibits interesting properties due to its sulfur-containing thieno ring and phenyl substituent.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors containing the thienopyrimidine scaffold. For example, the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol can yield the desired product .

Industrial Production:: While specific industrial production methods may vary, large-scale synthesis typically involves optimizing reaction conditions, scalability, and purification steps. Detailed industrial processes would require proprietary information from manufacturers.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thienopyrimidine ring may undergo oxidation reactions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Reduction: Reduction of the carbonyl group may be possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may lead to sulfoxides or sulfones, while substitution can yield various phenyl-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitubercular).

    Medicine: May have applications in drug discovery.

    Industry: Potential use in materials science or organic electronics.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare this thienopyrimidine to related structures, highlighting its unique features.

Properties

Molecular Formula

C15H14N2O2S2

Molecular Weight

318.4 g/mol

IUPAC Name

3-(2-methoxyethyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H14N2O2S2/c1-19-8-7-17-14(18)12-11(10-5-3-2-4-6-10)9-21-13(12)16-15(17)20/h2-6,9H,7-8H2,1H3,(H,16,20)

InChI Key

NCWXSSXMHIBWII-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3

Origin of Product

United States

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